Cas no 64923-60-0 (1,3-Propanediol,2-ethyl-, 1,3-dimethanesulfonate)

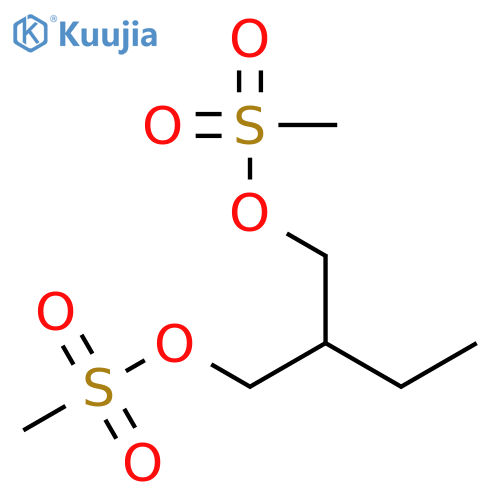

64923-60-0 structure

商品名:1,3-Propanediol,2-ethyl-, 1,3-dimethanesulfonate

CAS番号:64923-60-0

MF:C7H16O6S2

メガワット:260.32834

CID:509552

1,3-Propanediol,2-ethyl-, 1,3-dimethanesulfonate 化学的及び物理的性質

名前と識別子

-

- 1,3-Propanediol,2-ethyl-, 1,3-dimethanesulfonate

- 2-(methylsulfonyloxymethyl)butyl methanesulfonate

- 2-Ethylpropan-1,3-diol-bismethansulfonat

- AC1L6WLR

- NSC513150

-

- インチ: InChI=1S/C7H16O6S2/c1-4-7(5-12-14(2,8)9)6-13-15(3,10)11/h7H,4-6H2,1-3H3

- InChIKey: PINZPBHJCPSYTN-UHFFFAOYSA-N

- ほほえんだ: CCC(COS(=O)(=O)C)COS(=O)(=O)C

計算された属性

- せいみつぶんしりょう: 260.03888

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 7

じっけんとくせい

- PSA: 86.74

- LogP: 2.12660

1,3-Propanediol,2-ethyl-, 1,3-dimethanesulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739935-1g |

2-Ethylpropane-1,3-diyl dimethanesulfonate |

64923-60-0 | 98% | 1g |

¥1365.00 | 2024-05-05 | |

| 1PlusChem | 1P00IBVZ-5g |

1,3-Propanediol, 2-ethyl-, dimethanesulfonate |

64923-60-0 | 95% | 5g |

$311.00 | 2025-02-28 | |

| A2B Chem LLC | AI54415-5g |

2-Ethylpropane-1,3-diyl dimethanesulfonate |

64923-60-0 | 95% | 5g |

$273.00 | 2024-04-19 | |

| A2B Chem LLC | AI54415-1g |

2-Ethylpropane-1,3-diyl dimethanesulfonate |

64923-60-0 | 95% | 1g |

$109.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739935-5g |

2-Ethylpropane-1,3-diyl dimethanesulfonate |

64923-60-0 | 98% | 5g |

¥3508.00 | 2024-05-05 | |

| 1PlusChem | 1P00IBVZ-1g |

1,3-Propanediol, 2-ethyl-, dimethanesulfonate |

64923-60-0 | 95% | 1g |

$129.00 | 2025-02-28 |

1,3-Propanediol,2-ethyl-, 1,3-dimethanesulfonate 関連文献

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

3. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

64923-60-0 (1,3-Propanediol,2-ethyl-, 1,3-dimethanesulfonate) 関連製品

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬